molecular formula C14H24BrNO3SSi B1521834 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide CAS No. 850429-52-6

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide

Cat. No.: B1521834
CAS No.: 850429-52-6
M. Wt: 394.4 g/mol
InChI Key: MDGPCUSYXKGALX-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C14H24BrNO3SSi and a molecular weight of 394.4 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(tert-butyldimethylsilyloxy)ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The tert-butyldimethylsilyloxy (TBDMSO) group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the TBDMSO group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major product is the corresponding alcohol after removal of the TBDMSO group.

Scientific Research Applications

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonamide group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The TBDMSO group provides steric protection and can be selectively removed to expose reactive sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulfonamide
  • 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide

Uniqueness

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide is unique due to its combination of a bromine atom and a TBDMSO group, which provides both reactivity and steric protection. This makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO3SSi/c1-14(2,3)21(4,5)19-11-10-16-20(17,18)13-8-6-12(15)7-9-13/h6-9,16H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPCUSYXKGALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657336
Record name 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-52-6
Record name 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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